Cas no 1805439-20-6 (2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine)

2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine structure
1805439-20-6 structure
Product Name:2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine
CAS 번호:1805439-20-6
MF:C7H5F3N2O3
메가와트:222.121412038803
CID:4882726
Update Time:2025-11-01

2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine
    • 인치: 1S/C7H5F3N2O3/c1-15-4-2-3(8)7(12(13)14)11-5(4)6(9)10/h2,6H,1H3
    • InChIKey: GMKFKLJKIHCERM-UHFFFAOYSA-N
    • 미소: FC1=C([N+](=O)[O-])N=C(C(F)F)C(=C1)OC

계산된 속성

  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 236
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 67.9

2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A029035272-250mg
2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine
1805439-20-6 95%
250mg
$960.40 2022-04-01
Alichem
A029035272-500mg
2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine
1805439-20-6 95%
500mg
$1,701.85 2022-04-01
Alichem
A029035272-1g
2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine
1805439-20-6 95%
1g
$2,779.20 2022-04-01

2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine에 대한 추가 정보

2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine: A Promising Compound in Pharmaceutical Research

2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine, with the chemical identifier CAS No. 1805439-20-6, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic innovation. The molecule's molecular framework combines multiple functional groups, including fluoro substitutions, methoxy groups, and a nitro group, creating a versatile platform for further chemical modifications. Recent studies have highlighted its role in the design of novel pharmaceutical agents, particularly in the context of targeted therapy and multi-target drug discovery.

The structural complexity of 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine is a key factor in its pharmacological potential. The presence of fluoro atoms at positions 5 and 2 introduces unique electronic properties, which can modulate the molecule's reactivity and biological activity. The methoxy group at position 3 further enhances its ability to interact with biological targets, while the nitro group at position 6 contributes to its potential as a prodrug precursor. These features collectively enable the compound to serve as a valuable scaffold for the development of new therapeutic agents.

Recent advancements in medicinal chemistry have underscored the importance of fluoro substitution in optimizing drug efficacy. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that fluoro substitutions can significantly improve the metabolic stability of small molecules, reducing their susceptibility to enzymatic degradation. This finding is particularly relevant to 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine, as its fluoro atoms may contribute to enhanced pharmacokinetic profiles. Additionally, the nitro group at position 6 has been shown to influence the molecule's redox properties, potentially enabling its use in the design of anti-inflammatory or anti-cancer agents.

The methoxy group at position 3 plays a critical role in the molecule's overall functionality. Methoxy substitutions are known to enhance hydrogen bonding capabilities, which can improve the molecule's interaction with biological targets. A 2022 review in *Drug Discovery Today* highlighted the importance of methoxy groups in modulating the lipophilicity and solubility of pharmaceutical compounds. These properties are particularly relevant to 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine, as they may facilitate its absorption and distribution in the body. Furthermore, the methoxy group can act as a site for further functionalization, allowing for the development of derivatives with tailored biological activities.

One of the most promising applications of 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine lies in its potential as a lead compound for targeted therapy. The molecule's structural diversity enables it to interact with multiple biological targets, including enzymes, receptors, and ion channels. A 2023 study in *ACS Medicinal Chemistry Letters* reported that compounds with similar structural features exhibited potent anti-inflammatory activity by inhibiting key inflammatory pathways. This suggests that 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine could be a valuable candidate for the development of anti-inflammatory drugs, particularly in the treatment of chronic inflammatory diseases.

Another area of interest is the molecule's potential in multi-target drug discovery. The combination of fluoro substitutions, methoxy groups, and a nitro group allows for the design of compounds that can simultaneously interact with multiple targets. A 2022 study in *European Journal of Medicinal Chemistry* demonstrated that such multi-target compounds can enhance therapeutic efficacy while reducing side effects. This property makes 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine a promising candidate for the development of multi-target drugs that address complex diseases such as neurodegenerative disorders and oncological conditions.

In addition to its therapeutic potential, 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine may also find applications in prodrug design. The nitro group at position 6 can be converted into an amino group through metabolic processes, generating a more bioavailable form of the molecule. This property is particularly advantageous in the context of prodrug development, where the goal is to improve the solubility and stability of the active compound. A 2023 study in *Journal of Pharmaceutical Sciences* highlighted the role of nitro groups in the design of prodrugs that can be activated in vivo, reducing the risk of systemic toxicity.

The synthesis of 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine involves a series of well-defined chemical steps, with the key challenge being the introduction of the fluoro and nitro groups. Recent advances in fluorochemistry and electrophilic substitution reactions have enabled the efficient preparation of this compound. A 2022 review in *Organic Chemistry Insights* detailed the use of fluoro substitution techniques to enhance the reactivity of aromatic rings, which is critical for the synthesis of 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine. These synthetic strategies have also facilitated the development of analogs with modified functional groups, expanding the molecule's therapeutic potential.

As research into 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine continues, its role in pharmaceutical innovation is becoming increasingly evident. The molecule's structural versatility, combined with its potential for targeted therapy and multi-target drug discovery, positions it as a valuable asset in the development of novel therapeutics. Ongoing studies are focused on optimizing its pharmacological properties and exploring its applications in various disease models. With further advancements in medicinal chemistry, 2-(Difluoromethyl)-5-fluoro-3-methoxy-6-nitropyridine is poised to play a significant role in the next generation of pharmaceutical agents.

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烟台朗裕新材料科技有限公司
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Hubei Cuiyuan Biotechnology Co.,Ltd
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Audited Supplier 감사 대상 공급업체
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Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
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Audited Supplier 감사 대상 공급업체
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Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
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Audited Supplier 감사 대상 공급업체
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钜澜化工科技(青岛)有限公司